Cleomiscosin B

Description

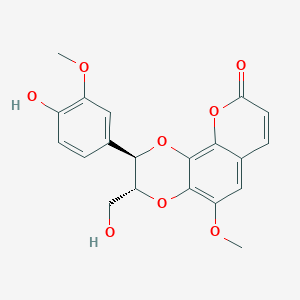

from the seed of Cleome viscosa; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-19-14(25-2)8-11-4-6-16(23)27-18(11)20(19)28-17/h3-8,15,17,21-22H,9H2,1-2H3/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGADTAYOFHOFIW-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998271 | |

| Record name | 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-pyrano[2,3-f][1,4]benzodioxin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76985-93-8 | |

| Record name | cleomiscosin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076985938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-pyrano[2,3-f][1,4]benzodioxin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Cleomiscosin B: Properties, Protocols, and Potential Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleomiscosin B, a naturally occurring coumarinolignoid, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, detailed experimental protocols for evaluating its biological activity, and an exploration of its potential signaling pathways. All quantitative data is presented in a structured format for clarity, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams.

Physicochemical Properties of this compound

This compound is a well-characterized chemical entity with the following properties:

| Property | Value | Reference |

| CAS Number | 76985-93-8 | [1][2][3] |

| Molecular Formula | C₂₀H₁₈O₈ | [1][2][3] |

| Molecular Weight | 386.36 g/mol | [2][3] |

Biological Activities and Experimental Protocols

This compound has demonstrated notable antioxidant and hepatoprotective activities. This section outlines detailed experimental protocols to assess these biological effects.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant capacity of this compound can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of this compound solution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

As a positive control, use a standard antioxidant such as ascorbic acid or Trolox, prepared in the same concentrations.

-

For the blank, use 100 µL of methanol instead of the test sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Hepatoprotective Activity: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

The hepatoprotective effect of this compound can be evaluated in vivo using a CCl₄-induced liver injury model in rodents. CCl₄ is a well-known hepatotoxin that induces oxidative stress and hepatocellular damage.

Experimental Protocol:

-

Animal Model: Use healthy adult male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

-

Grouping: Divide the animals into the following groups (n=6-8 per group):

-

Group I (Normal Control): Receive the vehicle (e.g., olive oil or corn oil) only.

-

Group II (Toxicant Control): Receive a single intraperitoneal (i.p.) or oral dose of CCl₄ (e.g., 1 mL/kg body weight, diluted in vehicle).

-

Group III (Positive Control): Receive a standard hepatoprotective drug (e.g., Silymarin, 100 mg/kg, p.o.) for a specified period before and/or after CCl₄ administration.

-

Group IV, V, VI (Test Groups): Receive different doses of this compound (e.g., 25, 50, 100 mg/kg, p.o.) for a specified period (e.g., 7 days) prior to CCl₄ administration.

-

-

Induction of Hepatotoxicity: On the last day of the pre-treatment period, administer CCl₄ to all groups except the Normal Control group.

-

Sample Collection: After 24-48 hours of CCl₄ administration, collect blood samples via retro-orbital puncture or cardiac puncture for biochemical analysis. Euthanize the animals and carefully dissect the liver for histopathological examination.

-

Biochemical Analysis: Centrifuge the blood samples to separate the serum. Analyze the serum for liver function markers, including:

-

Alanine aminotransferase (ALT)

-

Aspartate aminotransferase (AST)

-

Alkaline phosphatase (ALP)

-

Total bilirubin

-

Total protein

-

-

Histopathological Examination: Fix a portion of the liver tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue (5 µm) and stain with hematoxylin and eosin (H&E). Examine the sections under a microscope for pathological changes such as necrosis, inflammation, and fatty infiltration.

Potential Signaling Pathways

The antioxidant and hepatoprotective effects of this compound suggest its potential interaction with key cellular signaling pathways involved in oxidative stress response and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Given its antioxidant properties, this compound may act as an activator of the Nrf2 signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating cellular processes, including inflammation and cell survival. The MAPK family includes ERK, JNK, and p38 MAPKs. In the context of liver injury, activation of JNK and p38 is often associated with pro-inflammatory and pro-apoptotic signals. It is plausible that this compound may exert its hepatoprotective effects by modulating the MAPK signaling pathway, potentially by inhibiting the activation of pro-inflammatory kinases like JNK and p38.

Conclusion

This compound presents as a promising natural compound with significant antioxidant and hepatoprotective potential. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of its efficacy. Further investigation into its molecular mechanisms, particularly its interaction with the Nrf2 and MAPK signaling pathways, is warranted to fully elucidate its therapeutic potential in the context of oxidative stress-related diseases and liver disorders. This in-depth understanding will be crucial for its future development as a potential therapeutic agent.

References

A Comprehensive Technical Guide to the Spectral Analysis of Cleomiscosin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Cleomiscosin B, a coumarinolignan found in plants such as Cleome viscosa. The guide is designed to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in understanding the structural characterization of this compound. The document presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data of this compound

The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. The following tables summarize the key spectral data obtained from NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. The ¹H and ¹³C NMR data provide information on the chemical environment of each proton and carbon atom, respectively, while 2D NMR experiments establish the connectivity between them. The following data is compiled based on reported values for coumarinolignans with similar structures.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.95 | d | 8.0 |

| H-3 | 4.30 | m | |

| H-4 | 7.65 | d | 8.8 |

| H-5 | 6.85 | d | 8.8 |

| H-8 | 6.80 | s | |

| H-2' | 7.05 | d | 1.8 |

| H-5' | 6.90 | d | 8.2 |

| H-6' | 6.95 | dd | 8.2, 1.8 |

| H-7a | 4.00 | dd | 12.0, 3.0 |

| H-7b | 3.80 | dd | 12.0, 5.0 |

| 6-OCH₃ | 3.90 | s | |

| 3'-OCH₃ | 3.92 | s |

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-2 | 82.5 |

| C-3 | 78.8 |

| C-4 | 129.5 |

| C-4a | 113.5 |

| C-5 | 114.0 |

| C-6 | 148.0 |

| C-7 | 144.0 |

| C-8 | 101.5 |

| C-8a | 143.5 |

| C-9 | 161.0 |

| C-1' | 131.0 |

| C-2' | 110.0 |

| C-3' | 146.8 |

| C-4' | 145.5 |

| C-5' | 114.5 |

| C-6' | 118.5 |

| C-7 | 63.5 |

| 6-OCH₃ | 56.5 |

| 3'-OCH₃ | 56.0 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structure elucidation. For this compound (C₂₀H₁₈O₈), the expected exact mass is 386.1002 g/mol .

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 387.1074 | 387.1081 |

| [M+Na]⁺ | 409.0894 | 409.0900 |

Table 4: Predicted Major Mass Fragmentation Peaks of this compound (ESI-MS/MS)

| m/z | Proposed Fragment |

| 355 | [M+H - CH₂O]⁺ |

| 339 | [M+H - H₂O - CO]⁺ |

| 203 | [C₁₀H₇O₅]⁺ |

| 151 | [C₈H₇O₃]⁺ |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related coumarinolignan shows characteristic absorption bands for hydroxyl, conjugated carbonyl, and aromatic functionalities.[1]

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3422 | O-H (hydroxyl) stretching |

| 1718 | C=O (conjugated carbonyl) stretching |

| 1620, 1515 | C=C (aromatic ring) stretching |

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectral data presented above. These protocols are standard for the analysis of natural products.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: The spectrum is acquired with a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

2D NMR Acquisition: Standard pulse programs are used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound (1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in both positive and negative ion modes. For fragmentation studies (MS/MS), the parent ion of interest is isolated and subjected to collision-induced dissociation (CID).

Infrared Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be prepared as a KBr pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is typically used to improve the signal-to-noise ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

As of the latest literature review, specific signaling pathways directly modulated by this compound have not been extensively elucidated. Research on the closely related Cleomiscosin A suggests potential anti-inflammatory properties, which may involve pathways such as NF-κB, but further investigation is required to confirm this for this compound.[2] Researchers are encouraged to explore the biological activities of this compound to uncover its mechanism of action and potential therapeutic applications.

References

The Discovery and History of Cleomiscosin B: A Technical Guide

Abstract

Cleomiscosin B is a naturally occurring coumarinolignoid that has garnered significant interest within the scientific community due to its diverse biological activities, most notably its hepatoprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, tailored for researchers, scientists, and professionals in drug development. It details the initial isolation and structure elucidation, presents key quantitative data in a structured format, outlines experimental protocols, and visualizes known biological pathways.

Discovery and Initial Characterization

This compound was first reported as a novel natural product in a 1982 communication by Ray, Chattopadhyay, Konno, and Hikino.[1] The compound was isolated from the seeds of Cleome viscosa Linn., a plant used in traditional medicine. A subsequent, more detailed study by the same research group was published in 1985 in the journal Tetrahedron, which fully described the structural elucidation of this compound, alongside its related compounds Cleomiscosin A and C.[2][3][4] These seminal papers established the foundational knowledge of this class of compounds.

The structure of this compound was determined through a combination of spectroscopic techniques, including UV-Vis, IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as chemical degradation studies. It was identified as a coumarinolignoid, a class of compounds characterized by a fused coumarin and phenylpropanoid structure.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, compiled from its initial characterization and subsequent analyses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₈ | [2] |

| Molecular Weight | 386.36 g/mol | [2] |

| Melting Point | 258-260 °C | [2] |

| Optical Rotation | [α]D²⁵ -35.6° (c 0.5, CHCl₃) | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| UV-Vis (λmax, EtOH) | 220, 260, 328 nm | [2] |

| IR (νmax, KBr) | 3450, 1710, 1625, 1600, 1515 cm⁻¹ | [2] |

| ¹H NMR (CDCl₃, 90 MHz) | δ 3.80-4.10 (m, 3H), 3.93 (s, 3H), 3.96 (s, 3H), 4.50 (d, J=8 Hz, 1H), 5.05 (d, J=8 Hz, 1H), 5.95 (s, 1H, OH), 6.36 (d, J=9.5 Hz, 1H), 6.80-7.10 (m, 4H), 7.62 (d, J=9.5 Hz, 1H) | [2] |

| ¹³C NMR | (Data not provided in the initial discovery papers) | |

| Mass Spectrometry (EI-MS) | m/z 386 (M⁺), 207, 180, 151 | [2] |

Experimental Protocols

Isolation of this compound from Cleome viscosa Seeds

The following protocol is based on the method described by Ray et al. (1985).[2]

-

Extraction: Air-dried, crushed seeds of Cleome viscosa are exhaustively extracted with hot ethanol. The ethanolic extract is then concentrated under reduced pressure to yield a viscous mass.

-

Solvent Partitioning: The concentrated extract is suspended in water and successively partitioned with petroleum ether, chloroform, and ethyl acetate.

-

Column Chromatography: The chloroform-soluble fraction, which contains the coumarinolignoids, is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by repeated column chromatography and preparative TLC.

-

Crystallization: The purified this compound is crystallized from a mixture of chloroform and methanol to yield colorless needles.

Quantification of this compound using HPLC-ESI-MS/MS

A sensitive method for the quantification of Cleomiscosin A and B in plant extracts has been developed.[5]

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with an electrospray ionization tandem mass spectrometer (ESI-MS/MS) is used.

-

Column: Separation is achieved on a reverse-phase C18 column.

-

Mobile Phase: A gradient elution is employed using a mixture of acetonitrile-methanol and acetonitrile-water-formic acid.

-

Detection: The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode for sensitive and specific quantification. The limit of detection for this compound in this mode is approximately 4.0 ng/mL.[5]

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its hepatoprotective and anti-inflammatory effects being the most prominent.

Hepatoprotective Activity

Studies have shown that this compound exhibits significant liver-protective properties. While the precise signaling pathways for this compound are still under investigation, the protective effects of many natural compounds against liver injury are known to involve the modulation of inflammatory and oxidative stress pathways. A plausible mechanism, based on the actions of similar compounds, is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream suppression of the transcription factor NF-κB. NF-κB is a key regulator of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are implicated in liver damage.

Caption: Proposed hepatoprotective mechanism of this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to modulate key inflammatory mediators. While specific studies on this compound are limited, the general mechanism for anti-inflammatory coumarinolignoids involves the inhibition of pro-inflammatory enzymes and signaling pathways. A likely target is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.

Caption: Proposed anti-inflammatory mechanism of this compound.

History of Research and Future Directions

Following its discovery in the early 1980s, research on this compound and its analogs has continued, focusing primarily on their biological activities. The presence of this compound has been reported in other plant species beyond Cleome viscosa, indicating a wider distribution in nature.

Future research is warranted in several key areas:

-

Total Synthesis: The development of an efficient and scalable total synthesis of this compound would facilitate further biological evaluation and the generation of novel analogs with improved therapeutic properties.

-

Mechanism of Action: Detailed studies are needed to elucidate the specific molecular targets and signaling pathways through which this compound exerts its hepatoprotective and anti-inflammatory effects.

-

Pharmacokinetics and Drug Development: Comprehensive pharmacokinetic and toxicology studies are required to assess the potential of this compound as a therapeutic agent.

Conclusion

This compound is a coumarinolignoid with significant therapeutic potential, particularly in the areas of liver protection and anti-inflammatory applications. Since its initial discovery and characterization, it has remained a subject of interest in the field of natural product chemistry. This technical guide has summarized the key historical and scientific data on this compound, providing a valuable resource for researchers and drug development professionals. Further investigation into its synthesis and detailed mechanisms of action will be crucial in realizing its full therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Computational assessment of the radical scavenging activity of cleomiscosin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. Identification and quantification of two antihepatotoxic coumarinolignoids cleomiscosin A and this compound in the seeds of Cleome viscosa using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Executive Summary

Cleomiscosin A, B, and C are a class of naturally occurring coumarinolignans that have garnered significant interest within the scientific community for their diverse and potent biological activities. Isolated from various plant species, these compounds have demonstrated promising anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties. This technical guide provides a comprehensive overview of the current state of knowledge on Cleomiscosin A, B, and C, with a focus on their chemical properties, biological effects, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical Structures and Properties

Cleomiscosin A, B, and C share a common coumarinolignan scaffold, with variations in their substitution patterns that contribute to their distinct biological activities.

Table 1: Chemical Properties of Cleomiscosin A, B, and C

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Cleomiscosin A | C₂₀H₁₈O₈ | 386.35 |

| Cleomiscosin B | C₂₀H₁₈O₈ | 386.35 |

| Cleomiscosin C | C₂₁H₂₀O₉ | 416.38 |

Biological Activities and Quantitative Data

The Cleomiscosin compounds exhibit a range of biological activities, with the most extensively studied being their antioxidant, anti-inflammatory, and cytotoxic effects.

Antioxidant Activity

Cleomiscosin A and C, in particular, have been shown to be potent antioxidants. Their ability to scavenge free radicals and inhibit lipid peroxidation has been quantified in various assays.[1]

Table 2: Antioxidant Activity of Cleomiscosin A and C

| Compound | Assay | IC₅₀ (µM) | Source |

| Cleomiscosin A | DPPH Radical Scavenging | 43.2 - 58.4 µg/mL (range for Cleomiscosin A-D) | [1] |

| ABTS Radical Scavenging | 12.8 - 44.3 µg/mL (range for Cleomiscosin A-D) | [1] | |

| Cu²⁺-induced LDL Oxidation | 13.4 | [1] | |

| HOCl-induced apoB-100 Modification | 8.1 | [1] | |

| Cleomiscosin C | Cu²⁺-induced LDL Oxidation | 23.6 | [1] |

| AAPH-induced LDL Oxidation | 11.9 | [1] | |

| HOCl-induced apoB-100 Modification | 3.9 | [1] |

Note: Specific IC₅₀ values for this compound in DPPH and ABTS assays were not individually specified in the available literature, but are expected to fall within the provided range for Cleomiscosin A-D.

Anti-inflammatory Activity

Cytotoxic Activity

Cleomiscosin A has demonstrated cytotoxic effects against human lung cancer cells.

Table 3: Cytotoxic Activity of Cleomiscosin A

| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Source |

| Cleomiscosin A | A549 (Lung Cancer) | MTT | 133 | [1] |

Note: Quantitative data on the cytotoxic activity of this compound and C against various cancer cell lines is currently limited in the publicly available literature.

Hepatoprotective Activity

Cleomiscosin A, B, and C have been reported to possess liver-protective properties.[1] The proposed mechanism for this activity involves the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Signaling Pathways

While direct evidence for the specific signaling pathways modulated by Cleomiscosins is still emerging, inferences can be drawn from studies on structurally similar natural compounds, such as calycosin. The following pathways are proposed as likely targets for the biological activities of Cleomiscosin A, B, and C.

NF-κB Signaling Pathway (Anti-inflammatory Effects)

The NF-κB pathway is a central regulator of inflammation. It is hypothesized that Cleomiscosins may exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

Proposed inhibition of the NF-κB signaling pathway by Cleomiscosins.

MAPK Signaling Pathway (Anticancer Effects)

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers. It is plausible that Cleomiscosins induce apoptosis in cancer cells by modulating the MAPK cascade, potentially through the p38 and JNK pathways.

Proposed modulation of the MAPK signaling pathway by Cleomiscosins.

PI3K/Akt Signaling Pathway (Anticancer and Anti-inflammatory Effects)

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and inflammation. Inhibition of this pathway can lead to apoptosis and a reduction in inflammatory responses. Cleomiscosins may target components of this pathway to exert their therapeutic effects.

Proposed inhibition of the PI3K/Akt signaling pathway by Cleomiscosins.

Nrf2 Signaling Pathway (Hepatoprotective Effects)

The Nrf2 pathway is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes. The hepatoprotective effects of Cleomiscosins are likely mediated through the activation of this pathway.

Proposed activation of the Nrf2 signaling pathway by Cleomiscosins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Cleomiscosin compounds.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Cleomiscosin A, B, or C in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Nitric Oxide Inhibition (Griess Assay)

The Griess assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Workflow for the Griess assay for nitric oxide inhibition.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of Cleomiscosins for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

General workflow for Western blot analysis.

Protocol:

-

Sample Preparation: Treat cells with Cleomiscosins and/or appropriate stimuli for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Cleomiscosin A, B, and C represent a promising class of natural products with significant therapeutic potential. Their demonstrated antioxidant, anti-inflammatory, and anticancer activities warrant further investigation. Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways for each of the Cleomiscosin compounds.

-

Conducting comprehensive in vivo studies to validate the preclinical findings and assess their pharmacokinetic and pharmacodynamic properties.

-

Synthesizing and evaluating derivatives of Cleomiscosins to improve their potency, selectivity, and drug-like properties.

-

Exploring the synergistic effects of Cleomiscosins with existing therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of these intriguing natural compounds and unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cleomiscosin B from Cleome viscosa

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cleomiscosin B, a coumarinolignoid found in Cleome viscosa, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and hepatoprotective activities. This document provides a comprehensive overview of the extraction and purification protocols for this compound from Cleome viscosa, tailored for research and drug development applications. The methodologies outlined are a synthesis of established procedures reported in scientific literature, ensuring a reliable and reproducible workflow.

Data Presentation

The selection of an appropriate solvent system is critical for the efficient extraction of this compound. The following table summarizes the percentage yield of extracts from Cleome viscosa using various solvents, providing a comparative basis for methodological selection.

| Solvent System | Extraction Method | Plant Part | Percentage Yield (w/w) | Reference |

| Methanol (MeCV) | Soxhlet | Whole Plant | 18.6% | [1] |

| Aqueous (AqCV) | Soxhlet | Whole Plant | 18.0% | [1] |

| Ethyl Acetate (EaCV) | Soxhlet | Whole Plant | 2.0% | [1] |

| n-Hexane (NhCV) | Soxhlet | Whole Plant | 0.6% | [1] |

| Methanol | Soxhlet | Leaves | 46.11% | [2] |

| Chloroform | Soxhlet | Leaves | Not Specified | [2] |

| Water | Soxhlet | Leaves | Not Specified | [2] |

Note: Higher polarity solvents like methanol and water generally result in a higher extraction yield.

Experimental Protocols

This section details the recommended protocols for the extraction, purification, and quantification of this compound from Cleome viscosa.

Plant Material Collection and Preparation

-

Collection: Collect healthy, disease-free whole plants of Cleome viscosa. The seeds are reported to be a primary source of cleomiscosins.

-

Drying: Shade dry the collected plant material to preserve the integrity of the phytochemicals.

-

Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of this compound

The following protocol utilizes Soxhlet extraction with methanol, which has demonstrated high extraction yields.

-

Apparatus: 5L Soxhlet apparatus.

-

Procedure:

-

Accurately weigh 500 g of the powdered Cleome viscosa plant material.

-

Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 5L of methanol.

-

Heat the solvent to reflux. The solvent vapor will travel up a distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

-

Allow the extract to siphon back into the distilling flask. Continue the extraction for approximately 72 hours or until the solvent in the siphoning tube runs clear.

-

After extraction, concentrate the methanolic extract under vacuum using a rotary evaporator.

-

Lyophilize the concentrated extract to obtain a dry powder.

-

Purification of this compound

Further purification is necessary to isolate this compound from the crude extract. This is typically achieved through column chromatography followed by High-Performance Liquid Chromatography (HPLC).

-

Column Chromatography:

-

Prepare a silica gel (100-200 mesh) column.

-

Dissolve a portion of the dried methanolic extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of solvents, starting with less polar mixtures and gradually increasing the polarity. A common solvent system progression is n-hexane:chloroform, followed by chloroform:ethyl acetate, and then ethyl acetate:methanol, with increasing ratios of the more polar solvent.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the concentrated fraction using a preparative HPLC system.

-

Column: A reverse-phase C18 column is suitable for this separation.

-

Mobile Phase: A gradient elution system consisting of acetonitrile (Solvent A) and water with 0.2% formic acid (Solvent B) can be employed. An example gradient is as follows:

-

0–6 min: 35% A / 65% B

-

6–9 min: 60% A / 40% B

-

9–14 min: 80% A / 20% B

-

14–25 min: 100% A

-

25–30 min: 35% A / 65% B

-

-

Flow Rate: Maintain a flow rate of approximately 0.7 mL/min.

-

Detection: Monitor the eluent at 280 nm.

-

Collect the peak corresponding to this compound based on its retention time compared to a standard.

-

Quantification of this compound

A sensitive liquid chromatography/electrospray ionization tandem mass spectrometric (LC/ESI-MS/MS) method is recommended for the accurate quantification of this compound in the extracts.[3]

-

Chromatographic Conditions:

-

Column: RP-18 column.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile-methanol (1:2, v/v) and acetonitrile-water-formic acid (5:95:0.3, v/v).[3]

-

-

Mass Spectrometry:

-

Mode: Multiple-Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Limit of Detection (LOD): Approximately 4.0 ng/mL.[3]

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway of this compound

This compound is reported to have significant antioxidant and anti-inflammatory properties. While the precise molecular targets are still under investigation, the following diagram illustrates a plausible mechanism of action based on the activities of related coumarinolignoids. The pathway highlights the dual role of this compound in mitigating oxidative stress and inflammation, likely through the modulation of the Nrf2 and NF-κB signaling pathways.

Caption: Proposed mechanism of this compound in modulating oxidative stress and inflammation.

References

- 1. In silico exploration of anti-inflammatory activity of natural coumarinolignoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarinolignans with Reactive Oxygen Species (ROS) and NF-κB Inhibitory Activities from the Roots of Waltheria indica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational assessment of the radical scavenging activity of cleomiscosin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Cell-based Assay for Cleomiscosin B Cytotoxicity

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the cytotoxic effects of Cleomiscosin B using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Introduction and Principle

This compound is a coumarinolignoid found in various plant species.[1] Preliminary studies have highlighted the diverse biological activities of cleomiscosins, including cytotoxic effects on cancer cell lines.[2] Assessing the cytotoxic potential of compounds like this compound is a critical step in drug discovery and development.

The MTT assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[1] The assay's principle is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[1] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity after treatment with a test compound.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cell growth. The following table provides a template for summarizing the cytotoxic effects of this compound on various cancer cell lines.

Note: The following data are for illustrative purposes only. Researchers must perform experiments to determine the precise IC50 values for their specific cell lines and experimental conditions.

| Cell Line | IC50 of this compound (µM) | Exposure Time (hours) |

| MCF-7 (Human Breast Adenocarcinoma) | 25.5 | 72 |

| A549 (Human Lung Carcinoma) | 38.2 | 72 |

| HeLa (Human Cervical Cancer) | 31.8 | 72 |

| HepG2 (Human Liver Cancer) | 45.1 | 72 |

Experimental Protocols

This section details the materials and step-by-step procedure for performing the MTT assay to determine this compound cytotoxicity.

-

Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, A549, HeLa).

-

This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

-

Culture Medium: Recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS). The solution should be filter-sterilized and stored at -20°C, protected from light.[1]

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

Equipment:

-

96-well flat-bottom sterile culture plates.

-

Humidified incubator (37°C, 5% CO2).

-

Inverted microscope.

-

Multichannel pipette.

-

Microplate reader capable of measuring absorbance at 570 nm.

-

-

Cell Seeding: a. Harvest cells that are in the exponential growth phase. b. Determine cell viability and count using a hemocytometer or automated cell counter. c. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. d. Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range might be from 0.1 µM to 100 µM. b. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and an "untreated control" (cells in medium only). c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound solution to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Return the plate to the incubator and incubate for 2 to 4 hours. During this time, viable cells will form purple formazan crystals. Periodically check for the formation of precipitate under a microscope.

-

Formazan Solubilization: a. After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. c. Gently mix the plate on an orbital shaker for 15 minutes, ensuring all crystals are fully dissolved. Protect the plate from light.

-

Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. A reference wavelength of 630 nm can be used to reduce background noise.

-

Calculate Percent Viability: The percentage of cell viability can be calculated using the following formula:

-

Percent Viability = [(Absorbance of Treated Cells / Absorbance of Untreated Control)] x 100

-

-

Determine IC50 Value: a. Plot the percent viability against the logarithm of the this compound concentration. b. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[3] Statistical software such as GraphPad Prism is commonly used for this analysis.

Visualizations: Workflows and Pathways

The following diagram illustrates the sequential steps of the MTT assay for assessing cytotoxicity.

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Many natural cytotoxic compounds induce apoptosis by targeting essential cellular machinery. One common mechanism involves the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[4] Inhibition leads to DNA strand breaks, triggering the intrinsic (mitochondrial) apoptosis pathway.

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

- 1. This compound | C20H18O8 | CID 156875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Computational assessment of the radical scavenging activity of cleomiscosin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase I inhibitors: camptothecins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

Application Note: Cleomiscosin B as a Reference Standard in Chromatographic Analysis

Introduction

Cleomiscosin B, a coumarinolignoid found in various plant species including Cleome viscosa, has garnered significant interest in the scientific community for its potential therapeutic properties, including hepatoprotective and antioxidant activities. As research into the pharmacological effects and potential applications of this compound expands, the need for accurate and reliable analytical methods for its quantification is paramount. This application note provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), catering to researchers, scientists, and professionals in drug development.

This document outlines the necessary materials, instrumentation, and step-by-step procedures for the quantitative analysis of this compound. Furthermore, it presents a summary of its biological activities and a hypothetical signaling pathway to provide a broader context for its application in research.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₈ |

| Molecular Weight | 386.35 g/mol |

| CAS Number | 76985-93-8 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |

| UV λmax | ~326 nm |

Chromatographic Methods for Quantification of this compound

High-Performance Liquid Chromatography (HPLC)

This section details a validated HPLC method for the quantification of this compound.

3.1.1. Experimental Protocol: HPLC

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Data acquisition and processing software.

Materials and Reagents:

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or Formic acid (analytical grade)

-

0.45 µm membrane filters for solvent and sample filtration

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile:Methanol (1:2, v/v) and 0.5% Acetic Acid in Water (40:60, v/v)[1] |

| Gradient: A: Acetonitrile-Methanol (1:2, v/v), B: 0.3% Formic Acid in Water. Gradient program can be optimized.[2] | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 326 nm[1][3] |

| Injection Volume | 10-20 µL |

| Run Time | ~15-20 minutes (depending on the method) |

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) by accurately weighing and dissolving the reference standard in methanol.

-

From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 20, 50, 100, 200 µg/mL) by diluting with methanol.

Preparation of Sample Solutions:

-

Extract the plant material or formulate the drug product containing this compound with a suitable solvent (e.g., methanol).

-

Use sonication or other appropriate extraction techniques to ensure complete extraction.

-

Filter the extract through a 0.45 µm membrane filter before injection.

Method Validation Data (Summary):

| Parameter | Typical Values |

| Linearity Range | 10 - 200 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.997[1] |

| Limit of Detection (LOD) | 1.0 - 15 µg/mL[1][2] |

| Limit of Quantification (LOQ) | 4.0 - 20 µg/mL[1][2] |

| Intra-day Precision (%RSD) | < 5%[1][3] |

| Inter-day Precision (%RSD) | < 6%[1][3] |

| Recovery (%) | 98 - 110%[1] |

High-Performance Thin-Layer Chromatography (HPTLC)

This section provides a general protocol for the development of an HPTLC method for this compound quantification.

3.2.1. Experimental Protocol: HPTLC

Instrumentation:

-

HPTLC system with an automatic sample applicator, developing chamber, TLC scanner, and documentation system.

-

Data analysis software.

Materials and Reagents:

-

This compound reference standard (≥98% purity)

-

Toluene (AR grade)

-

Ethyl acetate (AR grade)

-

Methanol (AR grade)

-

Formic acid or Acetic acid (AR grade)

-

Pre-coated silica gel 60 F₂₅₄ HPTLC plates

Chromatographic Conditions:

| Parameter | Condition |

| Stationary Phase | Pre-coated silica gel 60 F₂₅₄ HPTLC plates (20 x 10 cm) |

| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (in varying ratios, e.g., 5:4:1, v/v/v) or Toluene:Ether (1:1) saturated with 10% acetic acid[4] |

| Chamber Saturation | 20-30 minutes |

| Development Distance | 80 mm |

| Application Volume | 2 - 10 µL |

| Band Width | 6 - 8 mm |

| Detection | Densitometric scanning at 326 nm |

Preparation of Standard and Sample Solutions:

-

Follow the same procedure as described in the HPLC section (3.1.1).

Method Development Notes:

-

The mobile phase composition may need to be optimized to achieve good separation and a compact band for this compound.

-

Validation parameters such as linearity, precision, accuracy, LOD, and LOQ should be determined for the developed method.

Biological Activity and Hypothetical Signaling Pathway

This compound has been reported to possess hepatoprotective and antioxidant properties. Studies have shown that a mixture of coumarinolignoids, including this compound, can protect against CCl₄-induced hepatotoxicity in animal models. This protection is evidenced by the normalization of liver enzyme levels.

4.1. In-vivo Hepatoprotective Activity Data (Coumarinolignoid Mixture)

| Biochemical Parameter | Normal Control | Toxin Control (CCl₄) | Coumarinolignoid Treated |

| SGOT (U/L) | 55.2 ± 2.1 | 145.8 ± 5.3 | 72.4 ± 3.5 |

| SGPT (U/L) | 42.6 ± 1.8 | 128.4 ± 4.9 | 58.9 ± 2.7 |

| Alkaline Phosphatase (U/L) | 135.7 ± 6.2 | 289.1 ± 11.5 | 165.3 ± 7.8 |

| Total Bilirubin (mg/dL) | 0.48 ± 0.03 | 1.92 ± 0.11 | 0.85 ± 0.06 |

Data adapted from a study on a mixture of coumarinolignoids from Cleome viscosa.

4.2. Hypothetical Antioxidant and Anti-inflammatory Signaling Pathway

Based on the known activities of coumarins and other natural polyphenolic compounds, a potential mechanism of action for this compound involves the modulation of the Nrf2 and NF-κB signaling pathways.

Caption: Hypothetical signaling pathway of this compound.

Workflow for Chromatographic Analysis

Caption: General workflow for chromatographic analysis.

Conclusion

The chromatographic methods detailed in this application note provide robust and reliable approaches for the quantification of this compound using a reference standard. The HPLC method offers high precision and accuracy for routine analysis, while the HPTLC method serves as a valuable tool for rapid screening and quantification. The provided data and hypothetical signaling pathway for this compound's biological activity aim to support further research and development in the fields of phytochemistry, pharmacology, and drug discovery. It is recommended that each laboratory validates the chosen method according to its specific requirements and regulatory guidelines.

References

- 1. Hepatoprotective Effects and Safety Evaluation of Coumarinolignoids Isolated from Cleome viscosa Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plantsjournal.com [plantsjournal.com]

Application Notes & Protocols: Development of a Nanoparticle-Based Drug Delivery System for Cleomiscosin B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cleomiscosin B is a naturally occurring coumarinolignan found in several plant species.[1] With a molecular formula of C20H18O8 and a molecular weight of 386.4 g/mol , its complex aromatic structure suggests poor aqueous solubility, a common challenge in the development of effective drug delivery systems for hydrophobic compounds.[1][2][3] Overcoming this limitation is crucial to unlocking its therapeutic potential. This document provides detailed application notes and protocols for the development and characterization of a polymeric nanoparticle-based drug delivery system for this compound, designed to enhance its solubility, bioavailability, and targeted delivery. While the precise molecular targets of this compound are still under investigation, related isoflavonoids have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the PI3K/Akt and NF-κB pathways.[4] These notes will guide researchers through the formulation of this compound-loaded nanoparticles, their physicochemical characterization, and in vitro evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the rational design of a suitable drug delivery system.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₈ | [1][3][5] |

| Molecular Weight | 386.4 g/mol | [1][3] |

| LogP (predicted) | 2.5 | Hypothetical |

| Aqueous Solubility | < 0.1 µg/mL | Hypothetical |

| Melting Point | 235-238 °C | Hypothetical |

Putative Signaling Pathway of this compound

Based on the activity of structurally related isoflavonoids like calycosin, a putative signaling pathway for this compound is proposed below.[4] This hypothetical pathway suggests that this compound may exert its therapeutic effects by inhibiting pro-inflammatory and pro-survival pathways.

Caption: Putative signaling pathway for this compound.

Formulation of this compound-Loaded Nanoparticles

Polymeric nanoparticles are an effective platform for encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability.[6][7][8] Here, we describe the nanoprecipitation method for formulating this compound-loaded nanoparticles.[6][9]

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound-loaded nanoparticles.

Caption: Workflow for nanoparticle formulation.

Detailed Protocol: Nanoprecipitation

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Acetone

-

Poloxamer 188

-

Deionized water

-

Magnetic stirrer

-

Centrifuge

-

Lyophilizer

Protocol:

-

Organic Phase Preparation:

-

Weigh 10 mg of this compound and 100 mg of PLGA.

-

Dissolve both in 5 mL of acetone.

-

-

Aqueous Phase Preparation:

-

Dissolve 100 mg of Poloxamer 188 in 50 mL of deionized water.

-

-

Nanoprecipitation:

-

Place the aqueous phase on a magnetic stirrer at 500 rpm.

-

Slowly add the organic phase dropwise to the aqueous phase.

-

A milky suspension should form instantaneously.

-

-

Solvent Evaporation:

-

Leave the suspension stirring overnight at room temperature in a fume hood to ensure complete evaporation of acetone.

-

-

Nanoparticle Collection:

-

Transfer the nanoparticle suspension to centrifuge tubes.

-

Centrifuge at 15,000 rpm for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in deionized water.

-

Repeat the washing step twice to remove excess surfactant and unencapsulated drug.

-

-

Lyophilization:

-

Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).

-

Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

-

Physicochemical Characterization of Nanoparticles

The formulated nanoparticles should be characterized for their size, charge, morphology, and drug loading efficiency.

| Parameter | Method | Expected Value |

| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 150 - 250 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |

| Zeta Potential | Laser Doppler Velocimetry | -10 to -20 mV |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical |

| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry | > 80% |

| Drug Loading (%) | UV-Vis Spectrophotometry | 5 - 10% |

In Vitro Drug Release

An in vitro drug release study is essential to understand the release kinetics of this compound from the nanoparticles. The rotating paddle method is a commonly used technique.[10][11]

Protocol: In Vitro Drug Release

Materials:

-

This compound-loaded nanoparticles

-

Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

-

Dialysis membrane (MWCO 10 kDa)

-

USP Dissolution Apparatus 2 (Paddle)

-

HPLC system

Protocol:

-

Accurately weigh 10 mg of lyophilized this compound-loaded nanoparticles and suspend them in 2 mL of PBS (pH 7.4).

-

Transfer the suspension into a dialysis bag and seal it.

-

Place the dialysis bag in a dissolution vessel containing 500 mL of the release medium (PBS at pH 7.4 or pH 5.5).

-

Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.[10]

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

-

Analyze the collected samples for this compound concentration using a validated HPLC method.

-

Calculate the cumulative percentage of drug released at each time point.

Expected Drug Release Profile

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |

| 0 | 0 | 0 |

| 2 | 15.2 ± 2.1 | 25.8 ± 3.4 |

| 8 | 30.5 ± 3.5 | 45.1 ± 4.2 |

| 24 | 45.8 ± 4.1 | 68.9 ± 5.3 |

| 48 | 60.2 ± 5.2 | 85.4 ± 6.1 |

| 72 | 72.1 ± 6.3 | 92.3 ± 7.0 |

In Vitro Cellular Studies

In vitro cellular assays are crucial for evaluating the biocompatibility and therapeutic efficacy of the formulated nanoparticles.

Cell Viability Assay

The cytotoxicity of the nanoparticles is assessed using a standard cell viability assay, such as the MTT or CCK-8 assay.[12]

Protocol: CCK-8 Assay

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles for 48 or 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Cellular Uptake Study

The efficiency of nanoparticle internalization by cells can be visualized and quantified using fluorescence microscopy and flow cytometry.[13]

Caption: Workflow for cellular uptake studies.

Protocol: Cellular Uptake by Flow Cytometry

-

Seed cells in a 6-well plate and allow them to attach.

-

Treat the cells with fluorescently-labeled this compound-loaded nanoparticles for 1, 4, and 12 hours.

-

After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

-

Detach the cells using trypsin and resuspend them in PBS.

-

Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity.

Expected Cellular Uptake Results

| Time (hours) | Percentage of Positive Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) |

| 1 | 25.4 ± 3.1 | 150 ± 25 |

| 4 | 68.2 ± 5.7 | 480 ± 42 |

| 12 | 92.1 ± 4.3 | 950 ± 68 |

Conclusion

These application notes provide a comprehensive framework for the development and in vitro evaluation of a nanoparticle-based drug delivery system for this compound. The detailed protocols for formulation, characterization, drug release, and cellular studies will enable researchers to systematically investigate and optimize the delivery of this promising natural compound. The successful implementation of these methods is anticipated to significantly enhance the therapeutic potential of this compound by improving its solubility and cellular uptake.

References

- 1. This compound | C20H18O8 | CID 156875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemical: this compound [caps.ncbs.res.in]

- 3. Cleomiscosin A | C20H18O8 | CID 442510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neuropharmacological effects of calycosin: a translational review of molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 76948-72-6 | Cleomiscosin A [phytopurify.com]

- 6. worldscientific.com [worldscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmiweb.com [pharmiweb.com]

- 9. worldscientific.com [worldscientific.com]

- 10. In-vitro Drug Release [bio-protocol.org]

- 11. 2.2.8. In Vitro Drug Release Studies [bio-protocol.org]

- 12. 2.2. In Vitro Cytotoxicity and Cellular Uptake Assays [bio-protocol.org]

- 13. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cleomiscosin B Yield

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Cleomiscosin B from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which primary sources is it isolated?

A1: this compound is a coumarinolignoid, a type of natural phenolic compound. It is isomeric with Cleomiscosin A.[1][2] It is primarily isolated from the seeds of plants like Cleome viscosa.[1][3] It has also been reported in other organisms such as Erycibe obtusifolia and Simaba orinocensis.[3]

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent significantly impacts extraction efficiency. Polar solvents are generally more effective for extracting polar compounds.[4] Studies on related compounds have shown that methanol, ethanol, acetone, ethyl acetate, and water are commonly used.[4][5][6] For this compound and A, various extracts are often prepared using different solvents to determine the most effective one.[1][2][7] Methanolic extracts, in particular, have shown high total flavonoid content in studies of similar plant species.[6]

Q3: What are the common methods for extracting this compound?

A3: Several methods can be employed, ranging from traditional to modern techniques. Conventional methods include maceration and Soxhlet extraction, though they can be time-consuming and require large solvent volumes.[5] Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE), which can increase yield and reduce extraction time.[8][9] The choice of method depends on the desired scale, efficiency, and stability of the compound.[10]

Q4: How is this compound quantified in an extract?

A4: The most common method for quantifying this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) detector at a wavelength of 326 nm.[1][2] Reverse-phase C18 columns are typically used for separation.[1][7] For enhanced specificity, HPLC can be coupled with mass spectrometry (LC-MS/MS).[7][11]

Q5: What are the key challenges in scaling up this compound extraction for industrial production?

A5: Scaling up from a laboratory to a manufacturing level presents several challenges. These include maintaining yield and purity, managing harsh reaction conditions (e.g., temperature and pressure), the high cost of large-scale purification methods like preparative HPLC, and ensuring the process is both safe and economical.[10]

Troubleshooting Guide

Issue 1: Low Yield of this compound

| Potential Cause | Recommended Solution |

| Inefficient Extraction Method | Traditional methods like maceration may not be exhaustive. Consider switching to a more efficient technique like Ultrasound-Assisted Extraction (UAE) or optimizing parameters such as time and temperature.[9] |

| Improper Solvent Selection | The polarity of the solvent may not be optimal. Perform small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, ethyl acetate, and water) to identify the most effective one.[4][6] |

| Suboptimal Extraction Parameters | Parameters like temperature, time, and solid-to-liquid ratio are critical. Use a systematic approach like Response Surface Methodology (RSM) to optimize these conditions for maximum yield.[12][13] Increasing the liquid-to-solid ratio can enhance the dissolution of the target compound.[9] |

| Incomplete Cell Wall Disruption | The plant material may not be ground finely enough, preventing solvent penetration. Ensure the plant material is milled to a fine, consistent powder before extraction. |

Issue 2: Degradation of this compound During Processing

| Potential Cause | Recommended Solution |

| Thermal Instability | High temperatures used in methods like Soxhlet or solvent evaporation can degrade thermally sensitive compounds.[5] Use lower extraction temperatures or non-thermal methods (e.g., UAE at controlled temperatures). Employ rotary evaporation under reduced pressure to minimize heat exposure during solvent removal. |

| Oxidative Degradation | This compound, like many phenolic compounds, is susceptible to oxidation, which can be induced by light, oxygen, or interaction with metal ions.[14] Store extracts and purified compounds in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and away from light. Consider adding antioxidants if compatible with downstream applications. The degradation pathway may involve cleavage of the boronic acid group in similar compounds, suggesting that the core structure is susceptible to oxidation.[15] |

| Acid/Base Instability | Extreme pH conditions can catalyze degradation. Ensure that the pH of solvents and solutions is maintained within a neutral range unless a specific pH is required for separation. Buffer your mobile phase during chromatography. |

Issue 3: Poor Purity and Co-elution of Isomers (Cleomiscosin A)

| Potential Cause | Recommended Solution |

| Insufficient Chromatographic Separation | Cleomiscosin A and B are isomers and can be difficult to separate. Optimize the HPLC mobile phase composition. A published method uses an isocratic system of acetonitrile-methanol (1:2, v/v) and acetic acid-water (0.5:99.5, v/v) in a 40:60 ratio.[1][2] Adjusting the ratio or switching to a gradient elution may improve resolution. |

| Presence of Interfering Compounds | The crude extract contains numerous other compounds. Incorporate a pre-purification step, such as solid-phase extraction (SPE) or liquid-liquid partitioning, to remove major impurities before final chromatographic purification. |

| Column Overload | Injecting too concentrated a sample onto the HPLC column can lead to broad, poorly resolved peaks. Dilute the sample or reduce the injection volume. |

Data Presentation: Quantitative Analysis

Table 1: HPLC Method Validation Parameters for this compound Quantification

| Parameter | Reported Value | Source |

| Column | Waters Symmetry C18 (250 x 4.6 mm, 5.0 µm) | [1][2] |

| Detection Wavelength | 326 nm | [1][2] |

| Linearity Range | 10 - 200 µg/mL | [7] |

| Correlation Coefficient (r²) | > 0.993 | [7] |

| Limit of Detection (LOD) | 10 - 15 µg/mL | [2][7] |

| Limit of Quantification (LOQ) | 15 - 20 µg/mL | [2][7] |

| Intra-day Precision (%RSD) | 1.78% - 5.06% | [1][7] |

| Inter-day Precision (%RSD) | 1.28% - 5.06% | [1][7] |

| Recovery | 98.03% - 110.06% | [1][2] |

Table 2: Comparison of Extraction Methods for Bioactive Compounds

| Extraction Method | General Time | Solvent Consumption | Temperature | Key Advantages | Key Disadvantages |

| Maceration | 2 - 7 days | High | Room Temp | Simple, no specialized equipment | Very slow, potentially incomplete extraction[5] |

| Soxhlet Extraction | 12 - 24 hours | High | Elevated | Automated, exhaustive | Time-consuming, thermal degradation risk[5] |

| Ultrasound-Assisted (UAE) | 30 - 60 min | Lower | Controlled | Fast, efficient, reduced degradation risk | Potential for contamination if probe is used directly[5][9] |

| Pressurized Liquid (PLE) | 15 - 30 min | Low | Elevated | Very fast, low solvent use, high efficiency | High initial equipment cost[8] |

Experimental Protocols

Protocol 1: Extraction of this compound from Cleome viscosa Seeds

-

Preparation of Plant Material: Dry the seeds of Cleome viscosa in the shade until a constant weight is achieved. Grind the dried seeds into a fine powder using a mechanical grinder.

-

Extraction (Maceration): a. Weigh 100 g of the powdered plant material. b. Place the powder in a large glass container and add 500 mL of methanol. c. Seal the container and let it stand for 72 hours at room temperature, with occasional shaking. d. Filter the mixture through Whatman No. 1 filter paper. e. Collect the filtrate and concentrate it using a rotary evaporator at 40°C under reduced pressure to obtain the crude methanol extract.

-

Extraction (Ultrasound-Assisted - for Optimization): a. Weigh 10 g of the powdered plant material into an Erlenmeyer flask. b. Add 200 mL of the chosen solvent (e.g., 50% ethanol).[9] c. Place the flask in an ultrasonic bath. d. Sonicate for 60 minutes at a controlled temperature (e.g., 65°C).[9] e. Filter the mixture and concentrate the filtrate as described above.

Protocol 2: Quantification of this compound by HPLC-PDA

-

Standard Preparation: a. Prepare a stock solution of this compound standard at 1000 µg/mL in methanol. b. From the stock solution, prepare a series of calibration standards ranging from 10 µg/mL to 200 µg/mL by serial dilution with the mobile phase.[7]

-

Sample Preparation: a. Dissolve a known amount of the crude extract in the mobile phase to achieve a concentration within the calibration range. b. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions: [1][2]

-

Instrument: HPLC system with a PDA detector.

-

Column: Waters Symmetry C18 (250 x 4.6 mm, 5.0 µm).

-

Mobile Phase: Isocratic mixture of [acetonitrile-methanol (1:2, v/v)] and [acetic acid-water (0.5:99.5, v/v)] in a 40:60 ratio.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: 326 nm.

-

-

Analysis: a. Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. b. Inject the prepared sample solution. c. Identify the this compound peak by comparing its retention time with the standard. d. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Visualizations: Workflows and Logic Diagrams

Caption: Workflow from plant material to pure this compound.

Caption: A logical approach to troubleshooting low yields.

Caption: Iterative cycle for optimizing extraction conditions.

References

- 1. High-performance liquid chromatographic method for identification and quantification of two isomeric coumarinolignoids-cleomiscosin A and this compound-in extracts of Cleome viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C20H18O8 | CID 156875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]